molecular formula C19H19ClN2O2 B13845986 2,3-Dihydroxy Desloratadine

2,3-Dihydroxy Desloratadine

Cat. No.: B13845986
M. Wt: 342.8 g/mol
InChI Key: KQLKUYXOSGWEGP-UHFFFAOYSA-N
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Description

2,3-Dihydroxy Desloratadine is a derivative of Desloratadine, which is a second-generation tricyclic antihistamine. Desloratadine is known for its selective and peripheral H1-antagonist action, which makes it effective in treating allergic conditions such as seasonal allergic rhinitis, perennial allergic rhinitis, and chronic idiopathic urticaria . The addition of hydroxyl groups at the 2 and 3 positions of the Desloratadine molecule results in this compound, which may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy Desloratadine typically involves the hydroxylation of Desloratadine. One common method is the microbial biotransformation of Desloratadine using fungi such as Cunninghamella elegans, Cunninghamella echinulata, and Aspergillus niger . These fungi can hydroxylate Desloratadine to produce this compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve chemical synthesis routes that include the use of specific catalysts and reaction conditions to achieve selective hydroxylation. The process may involve the use of solvents such as ethanol and propylene glycol, and the reaction conditions may include controlled temperature and pH levels to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy Desloratadine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to Desloratadine.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl groups with halogens.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of Desloratadine.

    Substitution: Formation of halogenated derivatives of Desloratadine.

Scientific Research Applications

2,3-Dihydroxy Desloratadine has several scientific research applications, including:

Comparison with Similar Compounds

    Desloratadine: The parent compound, known for its selective H1-antagonist action and non-sedating properties.

    3-Hydroxy Desloratadine: A hydroxylated metabolite of Desloratadine with similar pharmacological properties.

    5-Hydroxy Desloratadine: Another hydroxylated metabolite with potential antihistamine effects.

    6-Hydroxy Desloratadine: A minor metabolite with hydroxylation at the 6 position.

Uniqueness of 2,3-Dihydroxy Desloratadine: The presence of hydroxyl groups at both the 2 and 3 positions may confer unique pharmacokinetic and pharmacodynamic properties to this compound. These modifications can potentially enhance its binding affinity for H1-receptors, improve its metabolic stability, and reduce its potential for causing sedation compared to other hydroxylated derivatives .

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

13-chloro-6-hydroxy-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaen-5-one

InChI

InChI=1S/C19H19ClN2O2/c20-14-3-4-15-12(9-14)1-2-13-10-16(23)19(24)22-18(13)17(15)11-5-7-21-8-6-11/h3-4,9-10,21,23H,1-2,5-8H2,(H,22,24)

InChI Key

KQLKUYXOSGWEGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)NC(=O)C(=C2)O

Origin of Product

United States

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